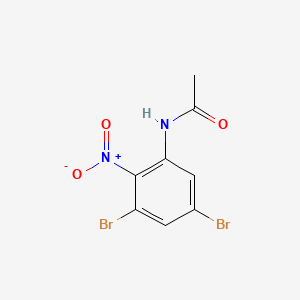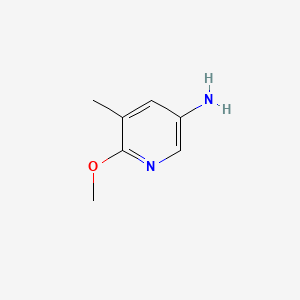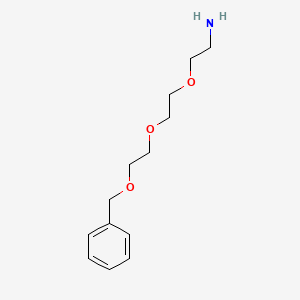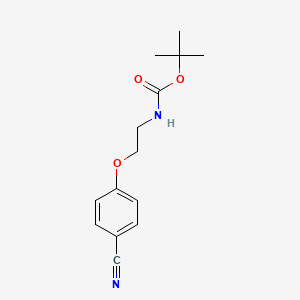
4-(Boc-氨基乙氧基)苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl 2-(4-cyanophenoxy)ethylcarbamate, is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol . This compound is notable for its applications in medicinal chemistry and organic synthesis due to its unique structure and reactivity.
科学研究应用
4-(Boc-aminoethyloxy)benzonitrile has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-aminoethyloxy)benzonitrile typically involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 4-cyanophenol. The reaction is carried out in the presence of potassium carbonate in N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is initially cooled to 5°C, and then gradually heated to 100°C over a period of 8 hours . The product is then extracted using ethyl acetate and purified to obtain a white solid with a yield of approximately 76% .
Industrial Production Methods
While specific industrial production methods for 4-(Boc-aminoethyloxy)benzonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Boc-aminoethyloxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert the nitrile group to an amine.
Major Products Formed
Substitution Reactions: Substituted derivatives of 4-(Boc-aminoethyloxy)benzonitrile.
Hydrolysis: Formation of the free amine.
Reduction: Formation of the corresponding amine from the nitrile group.
作用机制
The mechanism of action of 4-(Boc-aminoethyloxy)benzonitrile primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . This protection-deprotection strategy is crucial in the synthesis of peptides and other complex molecules.
相似化合物的比较
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- 4-Cyanophenol
- tert-Butyl 2-amino-3-(4-cyanophenoxy)propanoate
Uniqueness
4-(Boc-aminoethyloxy)benzonitrile is unique due to its combination of a Boc-protected amine and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
tert-butyl N-[2-(4-cyanophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUFIJMRYINTOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

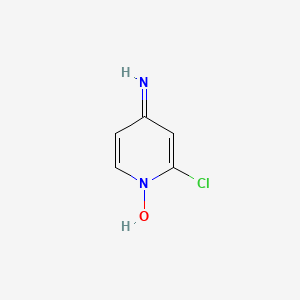
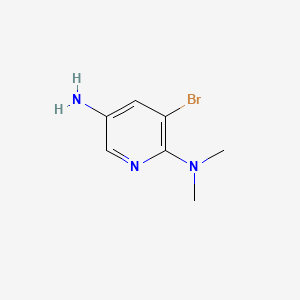
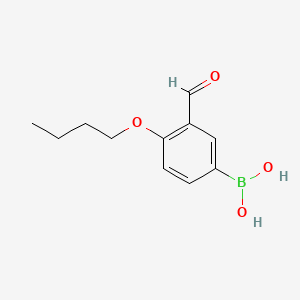

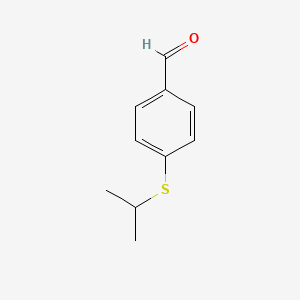
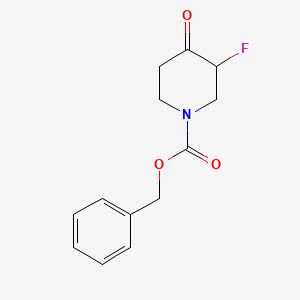
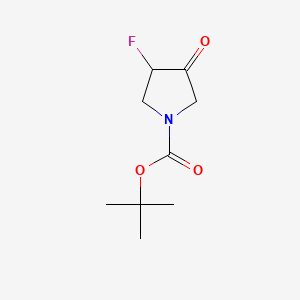
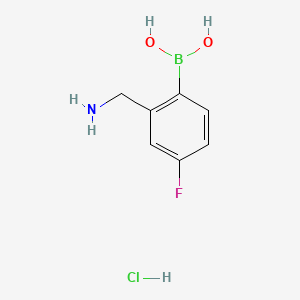
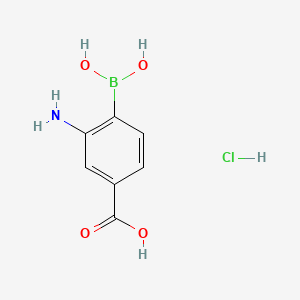
Methanone](/img/structure/B581994.png)
